

N-Boc-erythro-sphingosine melting point and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-erythro-sphingosine**

Cat. No.: **B15546890**

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An In-depth Technical Guide to **N-Boc-erythro-sphingosine**: Physicochemical Properties and Synthetic Applications

Introduction

N-Boc-erythro-sphingosine, a synthetic derivative of the naturally occurring D-erythro-sphingosine, is a pivotal intermediate in the chemical synthesis of complex sphingolipids and their analogs.^{[1][2]} The presence of the tert-butyloxycarbonyl (Boc) protecting group on the C2-amino functionality enhances the compound's solubility in organic solvents and allows for regioselective modifications at other positions of the sphingosine backbone.^{[1][3]} This modification is crucial for researchers in drug development and cell signaling, as it facilitates the controlled synthesis of specific ceramide species and molecular probes to investigate the intricate roles of sphingolipids in cellular processes such as apoptosis, cell cycle regulation, and inflammation.^{[4][5]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Boc-erythro-sphingosine**, including its melting point and solubility, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and synthetic workflows.

Data Presentation: Physicochemical Properties

The key quantitative data for **N-Boc-erythro-sphingosine** are summarized below. This information is essential for its handling, storage, and application in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₄₅ NO ₄	[3][6]
Molecular Weight	399.61 g/mol	[6][7]
Appearance	White Solid	[3][7][8]
Melting Point	59-64 °C	[3][6]
Storage Temperature	Refrigerator (2-8°C) or -20°C	[3][6][7][8]

Solubility Profile

The solubility of **N-Boc-erythro-sphingosine** in various common laboratory solvents is detailed in the table below. The Boc group significantly increases its solubility in organic solvents compared to the parent sphingosine molecule.[3]

Solvent	Solubility	Source(s)
Chloroform	Sparingly Soluble	[3][7]
Dichloromethane	Slightly Soluble	[3][7]
Ethyl Acetate	Slightly Soluble	[3][7]
Methanol	Soluble	[3][6]
Ethanol	Miscible	[7]
Dimethyl Sulfoxide (DMSO)	~2 mg/mL	[7]
Dimethylformamide (DMF)	~10 mg/mL	[7]

Experimental Protocols

Detailed methodologies for key experiments involving **N-Boc-erythro-sphingosine** are provided below.

Protocol 1: Determination of Melting Point

This protocol outlines a standard laboratory method for determining the melting point of a solid organic compound like **N-Boc-erythro-sphingosine**.

Materials:

- **N-Boc-erythro-sphingosine**
- Capillary tubes
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **N-Boc-erythro-sphingosine** sample is dry and finely powdered. Gently crush a small amount of the solid using a mortar and pestle if necessary.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.
- Observe the sample and record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).
- For a more precise measurement, repeat the procedure with a fresh sample, heating rapidly to about 15-20 °C below the previously observed melting range, then reducing the heating rate to 1-2 °C per minute.
- Record the precise melting point range. The literature value for **N-Boc-erythro-sphingosine** is 59-64 °C.[3][6]

Protocol 2: Boc Deprotection of **N-Boc-erythro-sphingosine**

The removal of the Boc protecting group is a fundamental step to liberate the free amino group of erythro-sphingosine for subsequent reactions, such as N-acylation.[\[4\]](#) This is typically achieved under mild acidic conditions.[\[1\]](#)[\[3\]](#)

Materials:

- **N-Boc-erythro-sphingosine**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies

Procedure:

- Dissolve **N-Boc-erythro-sphingosine** in a minimal amount of anhydrous DCM in a round-bottom flask.[\[3\]](#)[\[4\]](#)
- Cool the solution to 0 °C using an ice bath.[\[4\]](#)
- Slowly add an excess of TFA to the stirred solution (e.g., 20-50% TFA in DCM by volume).[\[1\]](#)[\[4\]](#)
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[\[4\]](#)
- Monitor the reaction progress by TLC until all starting material is consumed.[\[3\]](#)[\[4\]](#)
- Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO_3 solution until effervescence ceases.[\[3\]](#)[\[4\]](#)

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).[4]
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude erythro-sphingosine.[3][4]

Protocol 3: Synthesis of Ceramide via N-Acylation

This protocol describes the coupling of the deprotected erythro-sphingosine with a fatty acid to form a specific ceramide species. This is a primary application for **N-Boc-erythro-sphingosine** in research.[4]

Materials:

- Crude erythro-sphingosine (from Protocol 2)
- Desired fatty acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous DCM
- 1 N HCl, Saturated NaHCO_3 solution, Brine
- Anhydrous Na_2SO_4

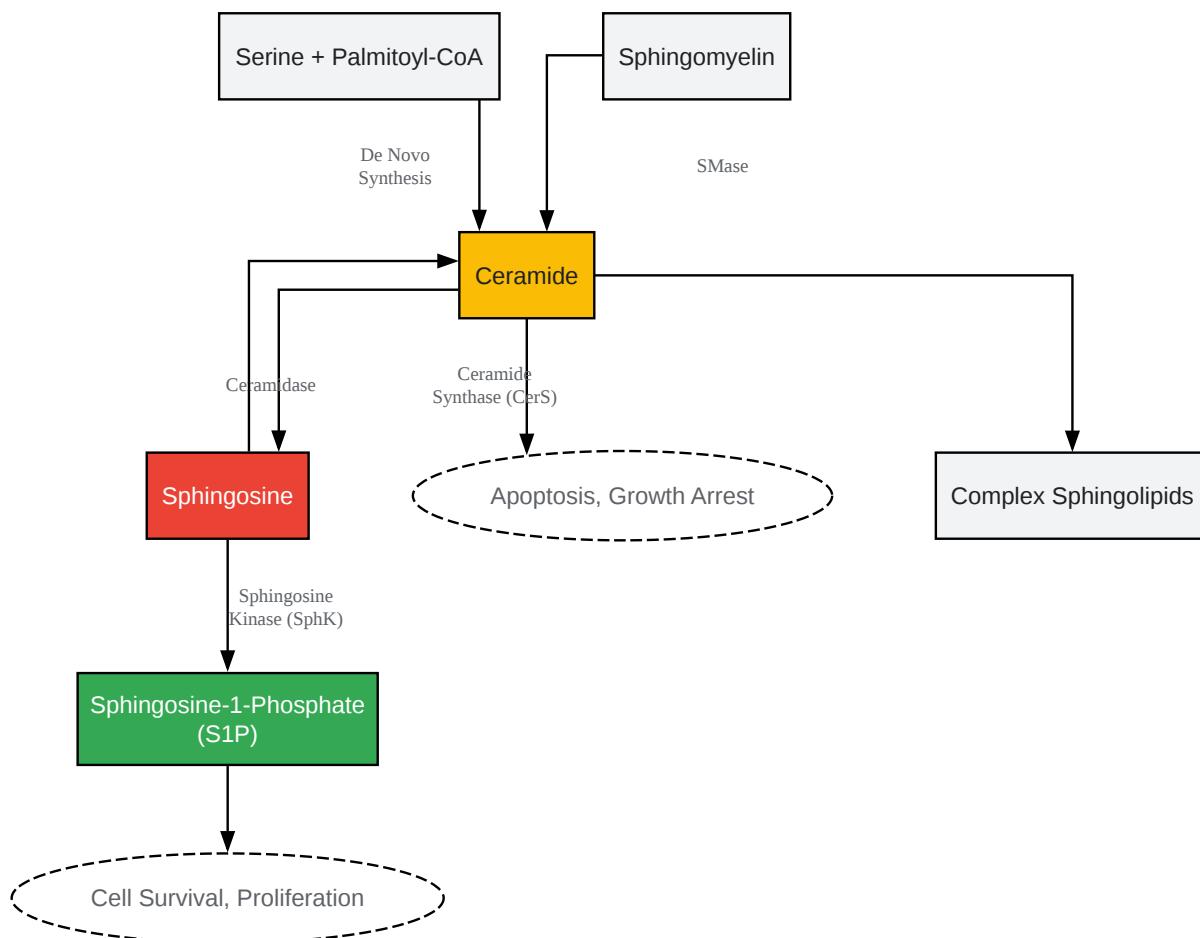
Procedure:

- Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1 to 1.5 equivalents) in anhydrous DCM.[4]
- Add a catalytic amount of DMAP (0.1 equivalents) to the solution.[4]
- In a separate container, dissolve EDC (1.5 equivalents) in DCM and add it dropwise to the reaction mixture at room temperature.[4]
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[4]

- Upon completion, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[4]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude ceramide by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the biochemical and experimental contexts for **N-Boc-erythro-sphingosine**.



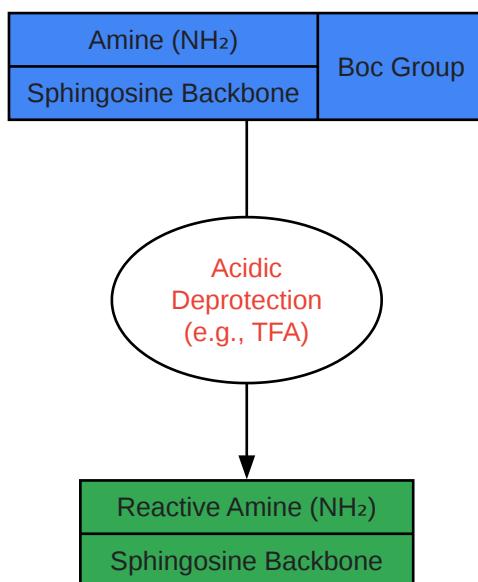
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Overview of the Sphingolipid Metabolic Pathway.



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Workflow for Ceramide Synthesis from **N-Boc-erythro-sphingosine**.



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Role of the Boc group as a protecting agent for the amine.

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- To cite this document: BenchChem. [N-Boc-erythro-sphingosine melting point and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546890#n-boc-erythro-sphingosine-melting-point-and-solubility\]](https://www.benchchem.com/product/b15546890#n-boc-erythro-sphingosine-melting-point-and-solubility)

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